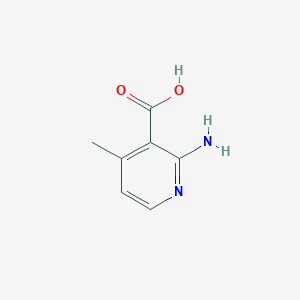

2-Amino-4-methylnicotinic acid

描述

Historical Trajectories and Seminal Discoveries in Nicotinic Acid Derivative Research

The journey of nicotinic acid research began long before its role as a vitamin was understood. In 1873, chemist Hugo Weidel first described the chemical compound during his investigations into nicotine. wikipedia.org However, it wasn't until the early 20th century that its profound biological significance came to light, largely through efforts to understand and combat the devastating nutritional deficiency disease, pellagra. karger.com

Pellagra, characterized by symptoms like diarrhea, dermatitis, and dementia, was rampant in regions where corn was a dietary staple. news-medical.net In the United States, Dr. Joseph Goldberger's epidemiological studies in the 1910s strongly suggested a nutritional cause, linking the disease to diets lacking a specific "pellagra-preventative" (P-P) factor found in meat and milk. karger.comnews-medical.net

The decisive breakthrough occurred in 1937 when Conrad Elvehjem, a biochemist at the University of Wisconsin, isolated nicotinic acid from liver extracts. wikipedia.orgkarger.comnews-medical.net He demonstrated that this compound could cure a similar condition in dogs known as "black tongue," and it was quickly confirmed as the human P-P factor. news-medical.netyoutube.com This discovery led to the fortification of grain products, effectively eradicating pellagra as a major public health issue. news-medical.net The name "niacin" was later derived from ni cotinic ac id vitamin to create a distinct term. wikipedia.orgnews-medical.net

Following the elucidation of its role as Vitamin B3, research expanded to explore other biological functions and pharmacological applications. In 1955, it was discovered that high doses of nicotinic acid could lower cholesterol levels, opening a new chapter for its use in cardiovascular medicine. wikipedia.org This spurred further investigation into its derivatives to enhance efficacy and explore new therapeutic areas. researchgate.nettaylorandfrancis.com

Current Landscape of Academic Inquiry into 2-Amino-4-methylnicotinic Acid

Current academic research on this compound and its isomers focuses on leveraging its unique structural features for various applications. The presence and position of the amino and methyl groups on the nicotinic acid framework create a versatile chemical intermediate. lookchem.com

Investigations are active in several key areas:

Synthesis Optimization: Researchers are continuously working on developing more efficient and environmentally friendly methods for synthesizing aminonicotinic acid derivatives. This includes one-pot synthesis methods and enzymatic processes to improve yields and purity. vulcanchem.comgoogle.comnih.gov

Medicinal Chemistry: The 2-amino-4-methylpyridine (B118599) structure is considered a valuable template in drug discovery. Studies are exploring its potential in developing new pharmaceuticals. For instance, related aminonicotinic acid derivatives have been investigated for neuroprotective effects, as inhibitors of enzymes like 3-hydroxyanthranilic acid 3,4-dioxygenase (3HAO) which is implicated in neurotoxic pathways, and for their potential antimicrobial properties. smolecule.comgoogle.com

Agrochemicals: The patent literature indicates that this compound serves as an intermediate in the production of compounds used as active ingredients in agricultural chemicals, such as pesticides and plant growth regulators. lookchem.comvulcanchem.com

Materials Science: Related amino-substituted pyridinium (B92312) compounds have been studied for their potential in developing materials with nonlinear optical properties, which could be used in optoelectronic devices. vulcanchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Crystalline solid |

| Functional Groups | Amino group, Carboxylic acid group, Methyl group, Pyridine (B92270) ring |

| Solubility | Soluble in some organic solvents and water |

Rationale for Advanced Research on this compound within Medicinal Chemistry and Organic Synthesis

The continued focus on this compound stems from its utility as a versatile building block in the synthesis of more complex and functionally diverse molecules. lookchem.comcymitquimica.com The rationale for its use in medicinal chemistry and organic synthesis is multifaceted.

In medicinal chemistry , the compound's structure is a key asset. The pyridine core is a common motif in many biologically active compounds. The amino and carboxylic acid groups provide reactive sites for creating a library of derivatives through reactions like amidation, esterification, and acylation. vulcanchem.com This allows chemists to systematically modify the structure to study structure-activity relationships (SAR), optimizing for binding affinity to biological targets such as enzymes or receptors. vulcanchem.com For example, derivatives of aminonicotinic acids are being designed as potential enzyme inhibitors for therapeutic applications. smolecule.comgoogle.com

In organic synthesis , this compound is a valuable intermediate. lookchem.com Its multiple functional groups allow for a wide range of chemical transformations. vulcanchem.comcymitquimica.com It can be used to construct larger, more intricate molecular architectures that are difficult to access through other synthetic routes. This makes it an important component in the synthesis of novel pharmaceuticals, agrochemicals, and even dyes and pigments. lookchem.com The ability to create diverse derivatives from a single, readily accessible starting material is a significant advantage in synthetic chemistry programs. researchgate.netevitachem.com

Table 2: Research Applications of this compound and Related Derivatives

| Field of Application | Rationale and Research Focus |

|---|---|

| Pharmaceuticals | Serves as a scaffold for developing new drugs. lookchem.com Derivatives are studied for antimicrobial, neuroprotective, and enzyme-inhibiting activities. vulcanchem.comsmolecule.com |

| Agrochemicals | Used as an intermediate for active ingredients in pesticides and plant growth regulators. lookchem.comvulcanchem.com |

| Organic Synthesis | A versatile building block for creating complex molecules due to its multiple reactive functional groups. cymitquimica.com |

| Materials Science | Related structures are investigated for applications in nonlinear optics and optoelectronics. vulcanchem.com |

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGIIWGQCIFWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370309 | |

| Record name | 2-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-82-3 | |

| Record name | 2-Amino-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Amino 4 Methylnicotinic Acid

Established Synthetic Routes for 2-Amino-4-methylnicotinic Acid and Analogues

The preparation of 2-aminonicotinic acid scaffolds can be achieved through various synthetic strategies, broadly categorized into one-pot reactions and multi-step protocols. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. For the structural analogue, 2-amino-6-methylnicotinic acid, a one-pot method has been developed starting from 2-chloro-3-cyano-6-methylpyridine. google.com This process involves reacting the starting material in an aqueous ammonia (B1221849) solution, which facilitates both the amination at the 2-position and the hydrolysis of the nitrile group to a carboxamide, followed by conversion to the carboxylic acid. google.comgoogle.com This approach consolidates multiple transformations into a single operational sequence, significantly streamlining the synthesis. google.com Research into related compounds, such as substituted 2-amino isonicotinic acids, has also highlighted one-pot procedures reminiscent of the Guareschi-Thorpe condensation, demonstrating the broader applicability of such condensed reaction pathways. nih.gov

Multi-step syntheses, while often more labor-intensive, allow for greater control over each transformation and can be necessary for producing highly pure products or complex analogues. A common multi-step route to the analogue 2-amino-6-methylnicotinic acid also begins with 2-chloro-3-cyano-6-methylpyridine. google.com

The typical sequence involves:

Hydrolysis: The starting material is first hydrolyzed under acidic conditions (e.g., with sulfuric acid) to convert the cyano group into a carboxylic acid, yielding 2-chloro-6-methylnicotinic acid. google.com

Amination: The resulting intermediate is then subjected to amination, where the chlorine atom at the 2-position is displaced by an amino group. vulcanchem.com This is typically achieved by heating the chloro-substituted acid with a high concentration of ammonia in an autoclave. google.com

Alternative multi-step methods involve reacting 2-chloro-3-cyano-6-methylpyridine with ammonia in an organic solvent to first form 2-amino-3-cyano-6-methylpyridine, which is subsequently hydrolyzed to the desired acid. google.comvulcanchem.com

A multi-step process involving acid hydrolysis followed by reaction with aqueous ammonia can result in a total yield of approximately 62.9%. google.com In a specific documented example of this two-step method, the initial hydrolysis step yielded 85%, and the subsequent amination step yielded 74%. google.com A one-pot synthesis, by comparison, is noted for providing high yields and purity, with patent literature emphasizing optimization of parameters such as ammonia concentration (20-30%) and reaction temperature (120-180°C) to achieve these results. vulcanchem.com Purity analysis for a product from a multi-step route showed a high purity of 97.06% by liquid chromatography. google.com

| Method | Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |

| Multi-Step Route | 2-chloro-3-cyano-6-methylpyridine | 1. Acid Hydrolysis2. Amination in aqueous NH₃ | 62.9% | 97.06% | google.com |

| One-Pot Synthesis | 2-chloro-3-cyano-6-methylpyridine | Reaction in aqueous NH₃, then base treatment | High (values vary) | High | google.comvulcanchem.com |

| Ethanolic Ammonia Route | 2-chloro-3-cyano-6-methylpyridine | 1. Amination in ethanolic NH₃2. Base Hydrolysis | 38.5% | Not Specified | vulcanchem.com |

Multi-Step Synthetic Protocols (e.g., Hydrolysis, Amination)

Derivatization Strategies and Novel Analogue Synthesis Based on this compound Scaffold

The this compound structure serves as a versatile scaffold for generating novel analogues with tailored properties. Derivatization can be targeted at the pyridine (B92270) ring itself or at the existing amino and carboxyl functional groups.

Modifying the pyridine core is a common strategy to explore structure-activity relationships. For the closely related 2-amino-4-methylpyridine (B118599) scaffold, the 6-position has been identified as a tolerant site for introducing various substituents to develop inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Similarly, syntheses of 4-methylnicotinic acid analogues with bulky groups such as benzylamino or indolin-1-yl at the 6-position have been reported, demonstrating methods to create more complex molecular architectures. smolecule.comsmolecule.com These substitutions are typically achieved through multi-step sequences involving coupling reactions. smolecule.comsmolecule.com

The amino and carboxyl groups are primary sites for derivatization to modulate the molecule's physicochemical and pharmacological properties.

Carboxyl Group Modifications: The carboxylic acid moiety can readily undergo esterification or amidation. vulcanchem.com Esterification, for example with butanol-HCl, can increase the hydrophobicity of the molecule. ddtjournal.com Amidation with various amines creates a diverse library of derivatives. These reactions are often facilitated by condensation agents. ddtjournal.com

Amino Group Modifications: The amino group is a nucleophilic site that can be modified through acylation or alkylation to form substituted amino derivatives. vulcanchem.com Derivatization of amino acids with reagents such as N-alkylnicotinic acid N-hydroxysuccinimide esters has been shown to produce stable products with enhanced detection sensitivity in mass spectrometry. researchgate.net Chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) has also been used to improve the detection and specificity of amine-containing metabolites in biological tissues. nih.gov These strategies are crucial for developing compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles or for creating probes for biochemical assays.

Synthesis of Nicotinic Acid N-Oxide Derivatives

The conversion of nicotinic acid derivatives to their corresponding N-oxides is a critical transformation, often leading to compounds with unique biological activities. A general and effective method for the N-oxidation of 2-aminonicotinic acid derivatives involves the use of an oxidizing agent in an appropriate solvent.

A prominent synthetic route employs methyltrioxorhenium (MTO) as a catalyst in the presence of hydrogen peroxide. This system has proven effective for the N-oxidation of various substituted 2-aminonicotinic acid esters and nitriles. The initial esterification or presence of a nitrile group is a common precursor step before the oxidation of the pyridine nitrogen. Following the N-oxidation, hydrolysis of the ester or nitrile group under basic conditions yields the target 2-aminonicotinic acid N-oxide derivative.

For instance, the synthesis of 2-amino-4-phenyl-6-methylnicotinic acid N-oxide begins with the N-oxidation of its corresponding nicotinonitrile precursor, followed by hydrolysis with potassium hydroxide. The general steps are:

Oxidation of the Pyridine Nitrogen : A solution of the 2-aminonicotinonitrile derivative in a solvent like ethanol (B145695) is treated with a catalytic amount of MTO and an excess of hydrogen peroxide. The reaction is typically stirred at room temperature for several hours.

Hydrolysis : The resulting N-oxide nitrile is then subjected to hydrolysis, often by refluxing with an aqueous base such as potassium hydroxide, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

This methodology is applicable to a range of substituted nicotinic acids, as detailed in the following table.

Table 1: Synthesis of Various 2-Aminonicotinic Acid N-Oxide Derivatives

| Derivative Name | Starting Material | Key Reagents | Reaction Conditions |

|---|---|---|---|

| 2-amino-6-chloronicotinic acid N-oxide | 2-amino-6-chloronicotinic acid methyl ester | MTO, H₂O₂; then NaOH | Oxidation at room temp. for 3 days; then reflux for 1 hr |

| 2-amino-6-methylnicotinic acid N-oxide | 2-amino-6-methylnicotinonitrile | MTO, H₂O₂; then microwave | Oxidation at room temp. for 20 hrs; then microwave irradiation |

| 2-amino-4-phenyl-6-methylnicotinic acid N-oxide | 2-amino-4-phenyl-6-methylnicotinonitrile N-oxide | KOH | Reflux for 22 hrs |

Incorporation into Complex Heterocyclic Systems

The structure of this compound, featuring a pyridine core with nucleophilic amino and carboxylic acid functionalities, makes it an excellent scaffold for the synthesis of more complex heterocyclic systems. vulcanchem.com This compound serves as a key building block for creating fused and substituted heterocyclic molecules with potential biological activity. researchgate.net

The primary reactive sites for elaboration are the amino group and the carboxylic acid group:

Carboxylic Acid Group (-COOH): This group can readily undergo esterification or amidation reactions. Coupling with other molecules containing amino or hydroxyl groups leads to the formation of larger structures.

Amino Group (-NH₂): This nucleophilic group can participate in various bond-forming reactions. It can be acylated, alkylated, or used in cyclization reactions to form new rings fused to the pyridine core. vulcanchem.com For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidone or diazepine (B8756704) systems.

Combined Reactivity: The presence of both groups allows for intramolecular cyclization reactions to form bicyclic lactams or intermolecular reactions where both functionalities are used to link different molecular fragments.

While specific examples detailing the incorporation of this compound are proprietary or less common in open literature, the synthetic utility of closely related analogs, such as 2-amino-6-methylnicotinic acid, is well-documented in the formation of agricultural chemicals. vulcanchem.com The principles of these syntheses are directly applicable. For instance, the creation of ATP-competitive inhibitors of casein kinase-2 (CK2) has been achieved using related 2-amino-6-methyl-pyrimidine benzoic acids, highlighting the value of this structural motif in medicinal chemistry. vulcanchem.com The synthesis of such complex molecules often involves multi-step reactions, including cross-coupling reactions like the Suzuki coupling, to build intricate molecular architectures.

Catalysis and Reaction Optimization in the Synthesis of this compound

The efficient synthesis of this compound and its derivatives relies heavily on catalysis and the meticulous optimization of reaction conditions to maximize yield and purity. Key synthetic steps that benefit from catalysis include the introduction of the amino group and the reduction of precursor functional groups.

Catalysis:

Palladium-Catalyzed Amination: A powerful method for forming the C-N bond is the Buchwald-Hartwig amination. This reaction is particularly useful for synthesizing amino-pyridines from their corresponding chloro- or bromo-pyridines. The process typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297), in combination with a specialized phosphine (B1218219) ligand like Xantphos, and a base. vulcanchem.com This approach is applicable for creating the 2-amino functionality on a pre-existing 4-methylnicotinic acid backbone that has been halogenated at the 2-position.

Catalytic Hydrogenation: A common route to synthesize aminopyridines involves the reduction of a corresponding nitropyridine. Catalytic hydrogenation is a clean and efficient method for this transformation. A nitro-substituted 4-methylnicotinic acid can be reduced to this compound using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Diastereoselective Hydrogenation: For related 2-methylnicotinic acid derivatives, diastereoselective hydrogenation using supported metal catalysts like Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) has been explored to control stereochemistry in the final product. researchgate.net

Reaction Optimization: The optimization of reaction parameters is crucial for transitioning a synthetic route from laboratory scale to industrial production. This involves a systematic study of how variables such as temperature, solvent, catalyst loading, and pH affect the reaction outcome. For analogous syntheses, such as the production of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine, several parameters have been optimized. vulcanchem.com Modern approaches even utilize reinforcement learning and bandit optimization models to efficiently identify the most generally applicable reaction conditions from a vast experimental space. nih.gov

Table 2: Key Parameters for Optimization in the Synthesis of Aminonicotinic Acids

| Parameter | Typical Range/Conditions | Purpose/Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 80–180°C | Controls reaction rate and selectivity. Higher temperatures can increase conversion but may lead to side products. | vulcanchem.comvulcanchem.com |

| Catalyst | Palladium(II) acetate with Xantphos ligand; Pd/C | Enables efficient C-N bond formation (amination) or reduction of nitro groups. | vulcanchem.com |

| Solvent | Ethanol, Methanol, DMF, Aqueous Ammonia | Affects solubility of reactants and can influence reaction pathways and rates. | vulcanchem.comvulcanchem.com |

| Base | K₂CO₃, NaOH, KOH | Essential for deprotonating reactants in cross-coupling reactions or for hydrolysis steps. | vulcanchem.comresearchgate.net |

| Ammonia Conc. | 20-30% (aqueous) | Optimized for ammonolysis reactions to introduce the amino group, balancing reactivity and pressure handling. | vulcanchem.com |

| Reaction Time | 2-40 hours | Optimized to ensure complete conversion of starting material without significant product degradation. | vulcanchem.com |

| pH Control | pH 4-5 (during workup) | Crucial for the selective precipitation and isolation of the final amphoteric product. | vulcanchem.com |

Mechanistic Investigations of Biological Activities of 2 Amino 4 Methylnicotinic Acid and Its Derivatives

Anticancer Activity and Cellular Mechanisms

Derivatives of 2-amino-4-methylnicotinic acid have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research into novel synthesized compounds has shown significant anti-proliferative activity against breast cancer (MCF-7), lung carcinoma (A549), liver carcinoma (HepG2), cervical carcinoma (HeLa), and colon cancer (HT-29) cell lines. sioc-journal.cnnih.govjksus.org For instance, certain amino acid derivatives of ginsenoside AD-2, which shares structural similarities, have shown cytotoxic effects on HepG2 cells. nih.gov Similarly, novel 2-amino-4-methylquinazoline derivatives have displayed potent anti-proliferative activities. nih.gov

The cytotoxic potential is often evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. sioc-journal.cnjksus.org Studies have revealed that the introduction of different chemical groups to the core structure can significantly alter the cytotoxic efficacy. nih.gov For example, some synthesized compounds have shown superior or comparable activity to the standard chemotherapeutic drug cisplatin (B142131) against certain cell lines. jksus.org The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. For some benzimidazole (B57391) derivatives, IC50 values against HepG2 and A549 cell lines were found to be 15.58 µM and 15.80 µM, respectively. jksus.org

Interactive Table: Cytotoxic Activity of a Benzimidazole Derivative (se-182) and Cisplatin

| Cell Line | Cancer Type | se-182 IC50 (µM) jksus.org | Cisplatin IC50 (µM) jksus.org |

| MCF-7 | Breast Carcinoma | 37.32 | 11.25 |

| HeLa | Cervical Carcinoma | - | - |

| HepG2 | Liver Carcinoma | 15.58 | 37.32 |

| A549 | Lung Carcinoma | 15.80 | 17.25 |

| DLD-1 | Colorectal Carcinoma | 21.36 | 19.85 |

Note: A lower IC50 value indicates greater potency. Data for HeLa was not provided in the source.

The anticancer activity of this compound derivatives is frequently linked to their ability to interfere with key intracellular signaling pathways that are crucial for cancer cell proliferation and survival. The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways are two of the most significant cascades in this regard, often being hyperactivated in various malignancies. nih.govnih.govoncotarget.com

Activation of these pathways often begins at the cell surface with receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). nih.govmedchemexpress.com This triggers a cascade of phosphorylation events, leading to the activation of downstream effectors that regulate cell proliferation, growth, survival, and metabolism. nih.govmedchemexpress.com The RAS/Raf/MEK/ERK pathway is a central signaling network that governs these cellular processes. nih.gov Similarly, the PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. nih.govmdpi.comnih.gov Dysregulation of these pathways is a common feature of cancer, making them attractive targets for therapeutic intervention. oncotarget.comnih.gov

Research has shown that derivatives of related heterocyclic compounds can inhibit these pathways. For instance, 2-amino-4-methylquinazoline derivatives have been identified as highly potent inhibitors of PI3K. nih.gov By blocking the signaling cascade, these compounds can effectively halt the uncontrolled growth and proliferation of cancer cells. The inhibition of mTOR, a key downstream component of the PI3K/AKT pathway, can also induce autophagy, a cellular process of self-digestion that can lead to cell death in some contexts. oncotarget.com

A primary mechanism by which derivatives of this compound exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and modulation of the cell cycle. nih.govmdpi.com Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer. mdpi.com

Studies on related compounds have demonstrated that they can trigger apoptosis by altering the expression of key regulatory proteins. For example, they can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. biomolther.org This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-3 and caspase-9 has been observed in cancer cells treated with such derivatives. nih.govpensoft.net

In addition to inducing apoptosis, these compounds can also arrest the cell cycle at specific phases, thereby preventing cancer cells from dividing. biorxiv.orgnih.gov For example, some derivatives have been shown to cause cell cycle arrest in the G2/M phase or S phase. mdpi.comrsc.org This dual ability to induce apoptosis and modulate the cell cycle makes these compounds promising candidates for cancer therapy. biorxiv.orgmdpi.com

Cancer cells undergo significant metabolic reprogramming to sustain their high rates of proliferation and growth. medchemexpress.com This metabolic shift, often termed the "Warburg effect," involves an increased reliance on glycolysis for energy production, even in the presence of oxygen. medchemexpress.com Targeting these altered metabolic pathways is a promising strategy for cancer treatment.

Derivatives of this compound and related structures can interfere with cancer cell metabolism. Their inhibitory effects on signaling pathways like PI3K/AKT/mTOR have direct consequences on metabolic processes, as this pathway is a central regulator of cellular metabolism. medchemexpress.commedchemexpress.com Inhibition of this pathway can affect glucose uptake and other metabolic functions essential for tumor growth. Furthermore, some amino acid derivatives have been shown to impact amino acid metabolism in cancer cells, which can lead to reduced tumor growth. nih.govmdpi.com By disrupting these vital metabolic pathways, these compounds can effectively "starve" cancer cells, leading to growth inhibition and cell death. mdpi.commedchemexpress.com

Immunogenic cell death (ICD) is a specific type of regulated cell death that is capable of triggering an adaptive immune response against tumor cells. nih.govnih.govmdpi.com This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cells. nih.govnih.gov Key DAMPs include surface-exposed calreticulin (B1178941) (CRT), secreted ATP, and high mobility group box 1 (HMGB1). nih.govnih.gov These molecules act as "danger signals" that recruit and activate dendritic cells (DCs), which in turn present tumor antigens to T cells, leading to a specific anti-tumor immune response. nih.govnih.gov

While direct evidence for ICD induction by this compound itself is limited, the ability of its derivatives to induce apoptosis suggests a potential for triggering this immunogenic form of cell death. The induction of robust apoptosis is a prerequisite for ICD. nih.gov Therapeutic peptides, for instance, have been shown to kill tumor cells and induce ICD. nih.gov Given that some derivatives of this compound can effectively induce apoptosis, further investigation into their capacity to promote the release of DAMPs and stimulate an anti-tumor immune response is warranted.

Alteration of Cancer Cell Metabolic Pathways

Antimicrobial Activity and Modes of Action

Beyond their anticancer properties, derivatives of this compound and similar heterocyclic structures have displayed significant antimicrobial activity against a variety of pathogenic bacteria and fungi. researchgate.netasianpubs.orgnih.govmdpi.com The rise of multidrug-resistant microbes necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov

The antimicrobial effects of these compounds are often attributed to their ability to inhibit crucial microbial enzymes or to disrupt the integrity of the microbial cell membrane. nih.gov For example, some quinazolinone derivatives, which share a heterocyclic nitrogen structure, have shown moderate to good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been identified as a potential scaffold for promising antimicrobial agents, with some compounds exhibiting activity comparable to standard antibiotics like ciprofloxacin. nih.gov

Structure-activity relationship studies indicate that the nature and position of substituents on the core ring structure are critical for the antimicrobial potency and spectrum. researchgate.netasianpubs.org For instance, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, specific compounds showed good activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. researchgate.net The antifungal activity of these derivatives has also been noted against strains like Aspergillus flavus and Aspergillus niger. researchgate.net

Interaction with Microbial Cell Membranes (e.g., Gram-positive and Gram-negative bacteria)

The antimicrobial activity of this compound and its derivatives is significantly influenced by their interactions with microbial cell membranes. These interactions differ between Gram-positive and Gram-negative bacteria due to fundamental differences in their cell wall structures.

Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides, which can be a target for antimicrobial compounds. lumenlearning.com Derivatives of nicotinic acid have been shown to interact with and disrupt this outer membrane, leading to increased permeability. nih.gov Some studies on related antimicrobial peptides demonstrate that an increase in the positive charge of the molecule enhances the permeabilization of the outer membrane of Gram-negative bacteria like Escherichia coli. nih.gov This disruption allows the compounds to access the inner membrane and other cellular targets.

In Gram-positive bacteria, which lack an outer membrane but have a thick peptidoglycan layer, the interaction is more direct with the cytoplasmic membrane. The antimicrobial action often involves the disruption of the cell wall biosynthesis, making the cells susceptible to osmotic lysis. lumenlearning.com For instance, certain phosphonopeptides, which are peptide mimetics, are actively transported into bacterial cells where they can inhibit cell wall biosynthesis. nih.gov Studies on nicotinic acid derivatives have revealed promising activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov The mechanism often involves the destruction of the bacterial membrane by interacting with its components. nih.gov

Some nicotinic acid derivatives, particularly acylhydrazones, have shown notable activity against Gram-positive bacteria such as Staphylococcus epidermidis and MRSA. nih.gov The bactericidal effect is often attributed to the disruption of the bacterial membrane. nih.gov

Role of Charge and Hydrophobicity in Antimicrobial Potency

The antimicrobial potency of this compound derivatives is critically dependent on the physicochemical properties of net charge and hydrophobicity. um.edu.my These factors govern the initial electrostatic interactions with the negatively charged bacterial membrane and the subsequent insertion into the hydrophobic core of the membrane.

A positive net charge is a crucial determinant for the initial binding of these compounds to the anionic surfaces of bacterial membranes. mdpi.com This electrostatic attraction facilitates the accumulation of the molecules at the membrane surface. Studies on antimicrobial peptides (AMPs) have shown that increasing the net positive charge can enhance antimicrobial activity, particularly against Gram-negative bacteria, by promoting interaction with the lipopolysaccharide layer. nih.govmdpi.com For short cationic lipopeptides, a net positive charge of at least +2 is often necessary for significant antimicrobial activity, provided it is balanced with adequate hydrophobicity. frontiersin.org

Hydrophobicity plays a pivotal role in the ability of the molecule to partition into and disrupt the lipid bilayer of the cell membrane. researchgate.net Increasing the hydrophobicity of a compound, for instance by adding a fatty acid chain, can enhance its antimicrobial efficacy. frontiersin.org However, an optimal balance is required, as excessively high hydrophobicity can lead to poor solubility and increased toxicity towards host cells. mdpi.com The type and position of hydrophobic and charged residues are therefore critical in designing effective and selective antimicrobial agents. um.edu.mymdpi.com For example, the substitution of certain amino acids can modulate both hydrophobicity and antimicrobial activity. nih.gov

The interplay between charge and hydrophobicity is essential for the molecule's ability to permeate the bacterial membrane and exert its biological effect. researchgate.net

Disruption of Cell Wall Integrity and Permeability

A primary mechanism by which this compound and its derivatives exert their antimicrobial effects is through the disruption of cell wall integrity and the subsequent increase in membrane permeability. This process ultimately leads to cell death.

The initial interaction often involves the binding of the cationic portions of the derivatives to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic parts of the molecules insert into the lipid bilayer, causing a disorganization of the membrane structure. lumenlearning.com

This insertion can lead to the formation of pores or channels, or a more general destabilization of the membrane, a process often described as the "detergent-like" effect. lumenlearning.com This disruption compromises the membrane's function as a selective barrier, leading to the leakage of essential intracellular components like ions (e.g., K+), metabolites, and even larger molecules like ATP. nih.gov The loss of these vital components and the dissipation of the membrane potential are catastrophic for the bacterial cell.

Studies on nicotinic acid derivatives have demonstrated their ability to cause significant damage to the bacterial cell wall. For instance, treatment of E. coli with magainin 2, an antimicrobial peptide, resulted in the formation of blebs on the bacterial surface and a leaky outer membrane. nih.gov Similarly, certain nicotinic acid derivatives have been shown to inhibit enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, rendering the cells more susceptible to osmotic lysis. lumenlearning.com The inhibition of cell wall synthesis is a bactericidal mode of action. lumenlearning.com

Influence on Microbial Metabolic Processes (e.g., amino acid, nucleic acid, lipid metabolism)

Amino Acid Metabolism: Some aminonicotinic acid derivatives can act as antimetabolites, interfering with the synthesis or utilization of essential amino acids. For example, 6-aminonicotinic acid has been shown to interfere with NAD+ biosynthesis, a pathway crucial for many cellular processes. researchgate.net In some microorganisms, nicotinic acid and its derivatives can influence microbial protein synthesis. nih.gov Furthermore, rumen-protected nicotinamide (B372718) has been observed to affect amino acid metabolism in growing lambs. animbiosci.org

Nucleic Acid Metabolism: The biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA, can be a target for antimicrobial agents. By blocking the synthesis of folic acid, which is a precursor for these nitrogenous bases, some drugs can inhibit nucleic acid synthesis. lumenlearning.com Nicotinic acid itself is a precursor to NAD+ and NADP+, which are essential coenzymes in numerous metabolic reactions, including those involved in DNA repair. hmdb.ca Disruption of these pathways can have profound effects on microbial growth and viability.

Lipid Metabolism: Nicotinic acid is well-known for its effects on lipid metabolism in mammals, where it inhibits lipolysis and reduces the synthesis of triglycerides and very-low-density lipoproteins (VLDL). sci-hub.senih.govnih.gov While the direct impact on microbial lipid metabolism is less characterized, interference with these pathways could affect the integrity and function of the cell membrane. Some studies suggest that changes in lipid composition can be part of the antimicrobial mechanism. researchgate.net

The multifaceted influence on these core metabolic processes, in conjunction with direct membrane damage, highlights the comprehensive antimicrobial strategy of these compounds.

Antioxidant Activity and Radical Scavenging Mechanisms

Direct Quenching of Reactive Oxygen Species (ROS) and Free Radicals

Derivatives of this compound have demonstrated the capacity to directly quench reactive oxygen species (ROS) and other free radicals, contributing to their antioxidant properties. This activity is crucial for mitigating oxidative stress, which is implicated in a variety of pathological conditions.

The direct scavenging of free radicals is a key mechanism by which antioxidants operate. nih.gov These compounds can react with and neutralize various ROS, including superoxide (B77818) radicals (O₂⁻•), hydroxyl radicals (•OH), and stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.gov The scavenging ability is often evaluated using in vitro assays that measure the discoloration of a radical solution upon interaction with the antioxidant. nih.gov

For example, certain nicotinic acid derivatives have shown significant DPPH and nitric oxide scavenging activity. researchgate.net The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, on the aromatic ring of these derivatives has been found to enhance their antioxidant activity. nih.govresearchgate.netchemistryjournal.net This is because these groups can more readily donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

Studies on various nicotinic acid derivatives have confirmed their potential as antioxidants. derpharmachemica.comontosight.ai Some have exhibited antioxidant activity comparable to that of standard antioxidants like ascorbic acid. nih.gov The ability to directly quench ROS and free radicals is a fundamental aspect of the protective effects of these compounds.

Hydrogen Atom Transfer (HAT) and Electron Transfer-Proton Transfer (ET-PT) Pathways

The antioxidant activity of this compound and its derivatives is mechanistically rooted in their ability to donate a hydrogen atom or an electron to a free radical. The two primary pathways for this are the Hydrogen Atom Transfer (HAT) mechanism and the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism. mdpi.comfrontiersin.orgnih.govmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (ArO•). mdpi.commdpi.com

ArOH + R• → ArO• + RH

The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H or N-H bond in the antioxidant. A lower BDE indicates a weaker bond and a greater propensity for hydrogen atom donation. frontiersin.org

In the Single Electron Transfer-Proton Transfer (ET-PT) or SET-PT mechanism, the antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). This is then followed by the transfer of a proton from the radical cation to the anion. frontiersin.orgmdpi.com

ArOH + R• → ArOH•⁺ + R⁻ → ArO• + RH

This pathway is influenced by the ionization potential (IP) of the antioxidant and the electron affinity of the free radical. frontiersin.org

The predominant mechanism depends on the structure of the antioxidant, the nature of the free radical, and the solvent polarity. mdpi.commdpi.com For many phenolic antioxidants, the HAT mechanism is favored in nonpolar solvents, while the SET-PT mechanism can be more significant in polar solvents. mdpi.com Computational studies using Density Functional Theory (DFT) can help elucidate the operative mechanism by calculating parameters like BDE and IP. frontiersin.orgsciforum.net Both HAT and SET-PT pathways ultimately result in the scavenging of free radicals, underpinning the antioxidant capacity of these compounds. nih.gov

Inhibition of D-Amino Acid Oxidase by Pyridine (B92270) Carboxylic Acid Derivatives

Investigation into Other Potential Biological Activities

Beyond their more extensively studied applications, this compound and its derivatives have been the subject of investigations into a broader range of biological functions. Research has explored their potential as enzyme inhibitors and antimicrobial agents, revealing activities that could open new avenues for therapeutic and agricultural development.

Enzyme Inhibition

Derivatives of the aminonicotinic acid scaffold have shown notable activity as inhibitors of specific enzymes, suggesting potential roles in neuroprotection and oncology.

3-hydroxyanthranilate-3,4-dioxygenase (3HAO) Inhibition: Certain N-oxide derivatives of 2-aminonicotinic acid have been identified as potent inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). smolecule.comgoogle.com This enzyme is a critical component in the kynurenine (B1673888) pathway, responsible for the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a known neurotoxin. smolecule.com By inhibiting 3HAO, these compounds can reduce the production of quinolinic acid. smolecule.comgoogle.com For instance, compounds such as 2-amino-4-phenyl-6-methylnicotinic acid N-oxide have demonstrated the ability to competitively inhibit 3HAO, with appreciable activity observed even at low concentrations. google.com This inhibitory action presents a potential mechanism for neuroprotection in conditions associated with elevated quinolinic acid levels. smolecule.com

Table 1: 3-HAO Inhibitory Activity of 2-Aminonicotinic Acid Derivatives

| Compound | Target Enzyme | Observed Effect | Potential Application |

|---|---|---|---|

| 2-amino-4-phenyl-6-methylnicotinic acid N-oxide | 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) | Inhibition of enzyme activity. google.com | Reduction of neurotoxic quinolinic acid biosynthesis. smolecule.comgoogle.com |

| 2-amino-4,6-diisopropylnicotinic acid N-oxide | 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) | Inhibition of enzyme activity. google.com | Reduction of neurotoxic quinolinic acid biosynthesis. google.com |

Casein Kinase-2 (CK2) Inhibition: Research into related structures has indicated potential for enzyme inhibition in other domains. For example, compounds structurally similar to 2-amino-6-methylnicotinic acid have been developed as ATP-competitive inhibitors of casein kinase-2 (CK2). vulcanchem.com CK2 is a protein kinase that is implicated in various cellular processes, and its dysregulation is associated with diseases like cancer. vulcanchem.com The development of inhibitors for CK2 is an active area of research for cancer therapy, suggesting a potential, though less direct, application for scaffolds related to this compound. vulcanchem.com

Antimicrobial and Antifungal Activities

The structural framework of this compound has been used to synthesize novel heterocyclic compounds with antimicrobial properties. Specifically, derivatives of pyrido[2,3-d]pyrimidine, synthesized from 2-amino-4-substituted-6-phenylnicotinonitriles, have been evaluated for their activity against various bacterial and fungal strains. researchgate.net

These studies have shown that certain derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.net For example, specific compounds showed good activity against Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net In terms of antifungal properties, notable inhibition was observed against Aspergillus flavus and Aspergillus niger. researchgate.net

Table 2: Antimicrobial Spectrum of Pyrido[2,3-d]pyrimidine Derivatives

| Compound Class | Bacterial Strains Tested | Fungal Strains Tested | Observed Activity |

|---|---|---|---|

| 4-amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidin-2(1H)-ones | B. subtilis (Gram +) | A. flavus | Good activity reported against E. coli and P. aeruginosa. researchgate.net |

| S. aureus (Gram +) | A. niger | Good activity reported against A. niger. researchgate.net | |

| E. coli (Gram -) | |||

| P. aeruginosa (Gram -) | |||

| 4-amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidine-2(1H)-thiones | B. subtilis (Gram +) | A. flavus | Good activity reported against B. subtilis, S. aureus, P. aeruginosa, A. flavus, and A. niger. researchgate.net |

| S. aureus (Gram +) | A. niger | ||

| E. coli (Gram -) | |||

| P. aeruginosa (Gram -) | |||

| 5-substituted-7-phenylpyrido[2,3-d]pyrimidin-4-amines | B. subtilis (Gram +) | A. flavus | Good activity reported against B. subtilis. researchgate.net |

| S. aureus (Gram +) | A. niger | ||

| E. coli (Gram -) | |||

| P. aeruginosa (Gram -) |

Agricultural Applications

Patent literature points to the use of 2-amino-6-methylnicotinic acid, a closely related compound, as a key intermediate in the production of active ingredients for agricultural chemicals. vulcanchem.com These applications include the potential development of novel pesticides and plant growth regulators, leveraging the biological activity inherent in the aminonicotinic acid scaffold. vulcanchem.com

Structure Activity Relationship Sar and Computational Studies of 2 Amino 4 Methylnicotinic Acid Derivatives

Elucidation of Key Pharmacophoric Features for Diverse Bioactivities

The biological activity of 2-amino-4-methylnicotinic acid derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as the pharmacophore. The core structure, consisting of a pyridine (B92270) ring with a carboxylic acid group at the 3-position, an amino group at the 2-position, and a methyl group at the 4-position, presents several points for interaction with biological targets. vulcanchem.com

The carboxylic acid and amino groups are critical functional groups that can participate in various chemical transformations, including esterification, amidation, and salt formation, allowing for diverse derivatization. vulcanchem.com The amino group, in particular, can act as a hydrogen bond donor and a nucleophilic site, while the pyridine ring nitrogen acts as a hydrogen bond acceptor. vulcanchem.comsmolecule.com The relative positions of these groups are crucial; for example, the location of the amino group significantly affects the compound's physicochemical properties and biological potency when compared to its isomers.

Studies on related nicotinic acid analogs have highlighted the importance of specific substitution patterns. For instance, in the context of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs, which are involved in calcium ion signaling, substitution at the 4-position of the nicotinic acid ring generally leads to a significant loss of potency. nih.gov Even small substituents at this position can cause a 100- to 200-fold decrease in binding potency. nih.gov Conversely, the 5- and 6-positions of the pyridine ring are often more tolerant to substitutions, which can be exploited to fine-tune the molecule's properties. nih.govnih.gov For example, introducing substituents at the 6-position of 2-amino-4-methylpyridine (B118599) analogs has been shown to improve potency and selectivity for inducible nitric oxide synthase (iNOS). nih.gov

The methyl group at the 4-position influences both steric and electronic properties, potentially affecting the molecule's conformational flexibility and solubility. vulcanchem.com This steric hindrance can also be beneficial in synthesis by reducing unwanted side reactions.

Impact of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives can be modulated by introducing various substituents onto the pyridine ring. The electronic and steric nature of these substituents dictates the resulting biological activity.

Research on analogs has provided clear evidence of these effects. In a study on NAADP analogs, derivatives with a substituent at the 4-position of the nicotinic acid moiety showed a marked decrease in agonist potency for Ca²⁺ release and competitive ligand binding. nih.gov In contrast, introducing an amino or a methyl group at the 5-position resulted in derivatives that were only slightly less potent than NAADP itself. nih.gov

In the development of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, modifications to the nicotinic acid scaffold were explored. nih.gov Incorporating a methyl group at the 2-position of the nicotinic acid led to inhibitors with improved biochemical and cell-based potency. nih.govresearchgate.net However, introducing methyl groups at other positions did not yield significant improvements in potency. nih.gov

Furthermore, studies on nicotinic acid N-oxide derivatives as inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) suggest that electron-donating substituents at the 6-position result in more active compounds than those with electron-withdrawing groups. google.com This highlights a clear structure-activity relationship where the electronic properties of the substituent are a key determinant of inhibitory activity. google.com

| Position of Substitution | Observed Effect on Potency/Activity | Compound Class / Target | Reference |

|---|---|---|---|

| Position 4 | Significant loss of potency | NAADP Analogs / Ca²⁺ Release | nih.gov |

| Position 5 | Tolerant to substitution (e.g., -NH₂, -CH₃); potency largely maintained | NAADP Analogs / Ca²⁺ Release | nih.gov |

| Position 6 | Tolerant to substitution; can improve potency and selectivity | 2-Amino-4-methylpyridine Analogs / iNOS | nih.gov |

| Position 6 | Electron-donating groups enhance activity | Nicotinic Acid N-Oxide Derivatives / 3HAO | google.com |

| Position 2 | Methyl group improved biochemical and cell-based potency | Pyridine Carboxamides / HCV NS5B Polymerase | nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. researchgate.net This method is crucial for understanding the molecular basis of a drug's mechanism of action and for designing new, more potent inhibitors.

Docking studies on various nicotinic acid derivatives have provided valuable insights into their binding modes. For instance, in the study of novel nicotinic acid acylhydrazone derivatives with antimicrobial activity, molecular docking was used to investigate their interactions with the active site of Staphylococcus aureus tyrosyl-tRNA synthetase. mdpi.com The simulations revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. mdpi.com

Similarly, in the development of antitumor agents, docking simulations of morpholine-based pyridopyrimidine derivatives into the active site of a protein kinase helped to rationalize their biological activity. mdpi.com The binding energy values calculated from these simulations often correlate with the experimentally determined inhibitory activity. In the study of thiazole (B1198619) derivatives as tubulin polymerization inhibitors, docking simulations showed that the most active compounds fit well into the colchicine-binding site of tubulin, forming stable hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov The calculated free binding energy from these simulations showed a good correlation with the observed cytotoxic activity. nih.gov

These computational approaches allow researchers to visualize and analyze ligand-target interactions at an atomic level, providing a rationale for observed SAR and guiding further optimization of lead compounds. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and a low toxicity profile (ADMET). Predicting these properties early in the drug discovery process using computational (in silico) models can save significant time and resources. csmres.co.ukresearchgate.net

Various online tools and software packages, such as pkCSM, SwissADME, and ADMETlab, are used to predict these properties based on a molecule's structure. researchgate.netmdpi.com These predictions include parameters like aqueous solubility (LogS), permeability through Caco-2 cells (a model of the intestinal wall), binding to human serum albumin (HSA), inhibition of cytochrome P450 (CYP) enzymes, and potential toxicity. csmres.co.ukjyoungpharm.org

| ADMET Property | Description | Importance in Drug Discovery |

|---|---|---|

| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | Indicates potential for oral bioavailability. |

| Human Serum Albumin (HSA) Binding | Predicts the extent of binding to a major plasma protein. | Affects distribution and free drug concentration. csmres.co.uk |

| CYP450 Inhibition | Predicts if the compound inhibits key drug-metabolizing enzymes. | Important for avoiding drug-drug interactions. csmres.co.uk |

| hERG Inhibition | Predicts blockage of the hERG potassium ion channel. | Key indicator for potential cardiotoxicity. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross into the brain. | Essential for CNS-acting drugs, undesirable for others. |

Quantum Chemical Calculations for Electronic and Structural Properties Related to Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods can compute various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (ESP) maps. scispace.commongoliajol.info

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. scispace.com

ESP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting sites of non-covalent interactions, such as hydrogen bonding. scispace.commongoliajol.info For nicotinic acid derivatives, ESP maps can highlight the nucleophilic nitrogen and oxygen atoms as likely sites for electrophilic attack or coordination with metal ions. scispace.com

DFT calculations have been applied to various pyridine and nicotinic acid derivatives to understand their properties. For example, studies on pyridine derivatives as corrosion inhibitors used DFT to calculate quantum chemical parameters that correlate with their inhibition efficiency. scispace.com In another study, DFT was used to investigate the electronic structure of a nicotinic acid methyl ester derivative, revealing significant electron delocalization across the molecule, which influences its stability and interactions. smolecule.com Such calculations provide a fundamental understanding of the intrinsic properties of this compound and its analogs, complementing experimental findings and guiding the design of new molecules with desired reactivity. nih.gov

Advanced Analytical and Characterization Techniques in 2 Amino 4 Methylnicotinic Acid Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the analysis of molecular structures, utilizing the interaction of electromagnetic radiation with the sample to provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of atom connectivity and the chemical environment within the molecule. bhu.ac.in

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-amino-4-methylnicotinic acid, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups. A D₂O shake test can be used to confirm the signals from the exchangeable -NH₂ and -COOH protons.

¹³C NMR Spectroscopy provides direct insight into the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum for this compound would display a unique signal for each non-equivalent carbon atom. bhu.ac.in The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, methyl, or carbonyl carbon). bhu.ac.in

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Nucleus | Group | Predicted Chemical Shift (ppm) |

| ¹H | Methyl (-CH₃) | ~2.5 |

| ¹H | Amino (-NH₂) | 5.0 - 6.0 (broad) |

| ¹H | Pyridine Ring (H-5) | ~6.5 - 7.0 |

| ¹H | Pyridine Ring (H-6) | ~7.8 - 8.2 |

| ¹H | Carboxylic Acid (-COOH) | >10.0 (broad) |

| ¹³C | Methyl (-CH₃) | ~20 - 25 |

| ¹³C | Pyridine Ring (C-2, C-4) | ~145 - 160 |

| ¹³C | Pyridine Ring (C-3, C-5, C-6) | ~110 - 140 |

| ¹³C | Carboxylic Acid (-COOH) | ~165 - 175 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz Each functional group absorbs IR radiation at a characteristic frequency, making the IR spectrum a molecular "fingerprint".

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H bonds of the amino group, the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, C-H bonds of the methyl group, and the vibrations of the pyridine ring. vscht.cznist.gov

Table 2: Characteristic IR Absorption Bands for this compound Data is inferred from characteristic functional group absorption regions and spectra of similar compounds. vscht.cznist.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amino Group | N-H stretch | 3100-3500 (medium, often two bands) |

| Methyl Group | C-H stretch | 2850-3000 |

| Carboxylic Acid | C=O stretch | 1680-1725 (strong) |

| Pyridine Ring | C=C and C=N stretches | 1550-1650 |

| Amino Group | N-H bend | 1500-1640 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and precision. lcms.cz It measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of a compound's molecular formula. For this compound (molecular formula C₇H₈N₂O₂), HRMS can confirm the molecular weight and elemental composition, distinguishing it from other compounds with the same nominal mass. lcms.cz Electrospray ionization (ESI) is a common technique used for this type of analysis.

Table 3: High-Resolution Mass Spectrometry Data for 2-Amino-4-methylnicotini c Acid

| Parameter | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Exact Mass (Monoisotopic) | 152.0586 g/mol |

| Expected [M+H]⁺ Ion | 153.0659 |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and conjugated π-systems. upi.edu The pyridine ring in this compound, being an aromatic system, is a chromophore that absorbs UV light. upi.edu The positions of the absorption maxima (λmax) can be influenced by the substituents on the ring and the solvent used. nih.gov Studies on the related compound 2-aminonicotinic acid have utilized UV-Vis spectroscopy to analyze its electronic properties. chemchart.com The spectrum typically shows broad absorption bands resulting from π→π* and n→π* electronic transitions within the aromatic ring and associated functional groups. nih.gov

Table 4: Expected UV-Visible Absorption Maxima for this compound Based on the analysis of similar aromatic and pyridine-based compounds. nih.govchemchart.com

| Transition Type | Expected λmax Range (nm) |

| π→π | 200 - 280 |

| n→π | 280 - 350 |

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. bevital.no For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov This method separates compounds based on their hydrophobicity.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (like C18) propelled by a polar mobile phase. bevital.nonih.gov The purity of the sample is determined by the presence of a single major peak in the resulting chromatogram, with the peak area being proportional to the concentration.

Table 5: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm sielc.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov |

| Detection | UV detector set at a wavelength where the compound absorbs strongly, such as 254 nm or its specific λmax. |

| Flow Rate | Typically 1.0 mL/min. sielc.com |

| Output | A chromatogram showing peaks over time; purity is calculated from the relative area of the main peak. |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of amino acids and their derivatives, including structures related to this compound. nih.govwho.int This method combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

The process typically involves derivatization of the amino acids to enhance their chromatographic retention and ionization efficiency. researchgate.net A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines. mdpi.com The derivatized analytes are then separated on a reverse-phase column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govmdpi.com This allows for the specific detection of each compound based on its unique precursor-to-product ion transition. mdpi.com

UPLC-ESI-MS/MS methods have been developed for the comprehensive analysis of amino acids in various biological matrices, such as plasma and urine. nih.gov These methods are characterized by their high throughput, low sample volume requirements, and excellent reproducibility, making them suitable for metabolomics studies and the screening of metabolic disorders. who.intmdpi.com

| Parameter | Description | Reference |

| Technique | Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | nih.gov |

| Derivatization | Often required to improve chromatographic and mass spectrometric properties. 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common reagent. | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | nih.govmdpi.com |

| Applications | Quantitative analysis of amino acids in biological fluids, metabolomics, screening for metabolic disorders. | who.intnih.gov |

| Advantages | High sensitivity, specificity, throughput, and reproducibility. | who.intmdpi.com |

Cell-Based Assays for Biological Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. nih.govcreative-bioarray.com The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. creative-bioarray.combiocompare.com This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells. creative-bioarray.com The amount of formazan produced is directly proportional to the number of living cells. biocompare.com

In studies involving derivatives of 2-amino-nicotinic acid, the MTT assay is employed to evaluate their cytotoxic effects against various cancer cell lines. mdpi.comnih.gov For instance, the cytotoxicity of 2-amino-4,6-diphenylnicotinonitrile derivatives was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com Similarly, novel pyridopyrimidinone-thiazole hybrids synthesized from 2-amino nicotinic acid were evaluated for their cytotoxic activity against MCF-7 and HeLa cell lines using the MTT assay. nih.govmui.ac.ir

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. mdpi.com For example, a study on 2-amino-4,6-diphenylnicotinonitrile derivatives found that one compound exhibited IC₅₀ values of 1.81 ± 0.1 μM against MDA-MB-231 cells and 2.85 ± 0.1 μM against MCF-7 cells, indicating significant cytotoxic activity. mdpi.com

| Assay | Principle | Application Example | Cell Lines | Key Finding | Reference |

| MTT Assay | Reduction of MTT to purple formazan by metabolically active cells. | Evaluation of cytotoxic activity of 2-amino-4,6-diphenylnicotinonitrile derivatives. | MCF-7, MDA-MB-231 | Compound 3 showed excellent cytotoxicity, surpassing the potency of Doxorubicin. | mdpi.com |

| MTT Assay | Reduction of MTT to purple formazan by metabolically active cells. | Cytotoxic evaluation of novel pyridopyrimidinone-thiazole hybrids. | MCF-7, HeLa | Compound K5 with a chlorophenyl group showed the highest cytotoxicity. | nih.govmui.ac.ir |

Enzyme inhibition assays are fundamental in drug discovery and for understanding the mechanism of action of bioactive compounds. Derivatives of this compound have been investigated as inhibitors of various enzymes.

For example, certain derivatives of nicotinic acid N-oxide, including 2-amino-4-phenyl-6-methylnicotinic acid N-oxide, have been identified as inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). google.com This enzyme is involved in the kynurenine (B1673888) pathway, and its inhibition can reduce the production of quinolinic acid, an excitotoxin implicated in neurodegenerative diseases. lookchem.com The inhibitory activity of these compounds was found to be significant even at low concentrations. google.com

In another study, 2-amino-4-methylpyridine (B118599) was identified as a potent inhibitor of inducible nitric oxide synthase (NOS II), with an IC₅₀ of 6 nM. nih.gov The inhibition was found to be competitive with respect to the substrate arginine. nih.gov Such studies are crucial for developing new therapeutic agents targeting specific enzymatic pathways.

Several in vitro assays are commonly used to determine the antioxidant capacity of chemical compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. missouri.eduekb.egnih.gov

DPPH Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.com

ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance. nih.gov

ORAC Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. missouri.edu

While these assays are widely used, their applicability to all classes of compounds can be limited. For instance, the DPPH assay has been shown to be insensitive to some amino acids, with only cysteine showing significant scavenging activity. mdpi.com Studies on the antioxidant properties of nicotinic acid derivatives have been conducted, but specific data for this compound is not extensively detailed in the provided context. However, the general methodologies are well-established for evaluating the antioxidant potential of new compounds. nih.govnih.gov

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nih.gov It provides a functional readout of the cellular state and can be used to understand the effects of a compound on metabolic pathways. nih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) based approaches are widely used for the identification and quantification of metabolites. nih.gov

In the context of this compound and its derivatives, metabolomics can be employed to understand how these compounds are metabolized by biological systems and how they influence endogenous metabolic pathways. smolecule.com For instance, stable-isotope tracing can be used to follow the fate of a labeled compound and identify its metabolic products. nih.gov This information is crucial for elucidating the compound's mechanism of action, efficacy, and safety profile. smolecule.com

Integrative analysis of metabolomics and proteomics has been used to reveal disorders in amino acid metabolism in various disease states, highlighting the importance of amino acids in cellular processes. nih.gov While specific metabolomics studies on this compound are not detailed, the techniques are readily applicable to investigate its metabolic fate and impact.

Medicinal Chemistry Applications and Therapeutic Potential of 2 Amino 4 Methylnicotinic Acid

Development as Lead Compounds for Rational Drug Design and Discovery

The process of rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new pharmaceuticals based on a deep understanding of biological targets. nih.govresearchgate.net This approach often begins with a "lead compound," a molecule that exhibits a desired therapeutic effect and serves as the structural foundation for further optimization. The pyridine (B92270) scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a vital component in drug design and synthesis due to its diverse biological, medicinal, and chemical properties. nih.gov 2-Amino-4-methylnicotinic acid, as a substituted pyridine derivative, represents a valuable starting point for developing novel therapeutic agents.

The strategic placement of its functional groups—an amino group, a methyl group, and a carboxylic acid—on the pyridine core provides multiple points for chemical modification. vulcanchem.com Medicinal chemists can systematically alter these groups to enhance the compound's potency, selectivity, and pharmacokinetic profile. This process, known as lead optimization, is a critical phase in drug discovery. For instance, derivatives of nicotinic acid have been synthesized and investigated for various therapeutic activities, including antitubercular effects. researchgate.net

The development of new drugs often involves creating a library of analogues based on the lead structure. In the case of this compound, its derivatives can be designed to interact with specific biological targets like enzymes or receptors. For example, by modifying the core structure, researchers have developed potent inhibitors for targets such as phosphatidylinositol 3-kinase (PI3K), which is implicated in cancer. nih.gov The design of such compounds often relies on computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how structural changes will affect biological activity. mdpi.com The ultimate goal is to design drugs that are more effective and have fewer side effects by precisely targeting the molecular machinery of a disease. nih.gov

Role as Key Intermediates in the Synthesis of Pharmaceuticals and Agrochemicals